molecular formula C6H7ClF2N2 B1323558 2,6-Difluorophenylhydrazine hydrochloride CAS No. 502496-26-6

2,6-Difluorophenylhydrazine hydrochloride

Cat. No.: B1323558
CAS No.: 502496-26-6
M. Wt: 180.58 g/mol
InChI Key: RSOSGLCEIHAGQV-UHFFFAOYSA-N
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Description

2,6-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2. It is a derivative of phenylhydrazine, where two fluorine atoms are substituted at the 2 and 6 positions on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorophenylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2,6-Difluorophenylhydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-difluorophenylhydrazine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical assays, it can act as a substrate or inhibitor for certain enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylhydrazine hydrochloride
  • 2,5-Difluorophenylhydrazine hydrochloride
  • 2,6-Difluoroaniline

Uniqueness

2,6-Difluorophenylhydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications and research contexts .

Biological Activity

2,6-Difluorophenylhydrazine hydrochloride (CAS Number: 502496-26-6) is a chemical compound characterized by its hydrazine functional group and the presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring. This unique structure contributes to its potential biological activities, including antitumor and antibacterial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C₆H₇ClF₂N₂
  • Molecular Weight : 180.58 g/mol
  • Appearance : White to light yellow powder
  • Storage Conditions : Typically stored under nitrogen at low temperatures (around 4°C) for stability.

Antitumor Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been noted for its role in synthesizing chemotherapeutic agents, suggesting promising anticancer properties . The compound's hydrazine group is known for its reactivity, which may facilitate interactions with biological targets involved in tumor progression.

Case Study: Antitumor Mechanisms

A study showed that derivatives of hydrazines exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins. These findings indicate that compounds like this compound could serve as lead compounds in developing new anticancer therapies .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Preliminary studies suggest it may exhibit moderate activity against several bacterial strains.

Table: Antibacterial Activity Comparison

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Standard Drugs
E. coli>294.7 µMWeak activity
S. aureusNot specifiedComparable to some standards
Pseudomonas aeruginosaNot specifiedLower than ciprofloxacin
Bacillus subtilisNot specifiedModerate activity

This table reflects the variable effectiveness of this compound against different bacterial strains, indicating a need for further optimization and study .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth and survival.
  • Protein Interactions : Interaction studies indicate that it can bind to various proteins and enzymes, potentially altering their activities and leading to therapeutic effects .
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of hydrazines and their derivatives. The presence and positioning of fluorine atoms significantly influence biological activity. For instance, fluorinated compounds often demonstrate enhanced activity due to increased lipophilicity and altered electronic properties .

Key Findings from Literature:

  • Antitumor Potential : Studies have shown that derivatives can induce apoptosis in cancer cells through caspase activation.
  • Antibacterial Efficacy : Some derivatives exhibit comparable or superior activity against standard antibiotics in specific strains.
  • Inhibitory Effects on Biofilms : Certain hydrazone derivatives have been reported to inhibit biofilm formation in pathogenic bacteria, suggesting a potential application in treating chronic infections .

Properties

IUPAC Name

(2,6-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOSGLCEIHAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641045
Record name (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-26-6
Record name Hydrazine, (2,6-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-difluorophenyl)hydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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